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molecular formula C9H9ClO3 B3047990 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one CAS No. 151884-07-0

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

Cat. No. B3047990
M. Wt: 200.62 g/mol
InChI Key: XGKGPMSVQJJUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153671B2

Procedure details

To a stirred mixture of resorcinol (5 g, 45.5 mmol) and 3-chloropropionic acid (5.2 g, 48 mmol), is added trifluoromethanesulfonic acid (25 g, 166 mmol) in one portion. The mixture is stirred at room temperature for 10 min, then heated at 80° C. for 30 min. The reaction is cooled to room temperature and the mixture is diluted with DCM (200 mL). The solution is slowly poured into ice water (200 mL). The bi-layer is separated, and the aqueous phase is extracted with DCM (2×40 mL). The combined organic phase is washed with brine and dried over sodium sulfate. The crude 3-chloro-1-(2,4-dihydroxy-phenyl)-propan-1-one is obtained as orange solid (6.9 g) after evaporation of solvent and carried on as is.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[Cl:9][CH2:10][CH2:11][C:12](O)=[O:13].FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[Cl:9][CH2:10][CH2:11][C:12]([C:6]1[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=1[OH:5])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
ClCCC(=O)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The bi-layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with DCM (2×40 mL)
WASH
Type
WASH
Details
The combined organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCCC(=O)C1=C(C=C(C=C1)O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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